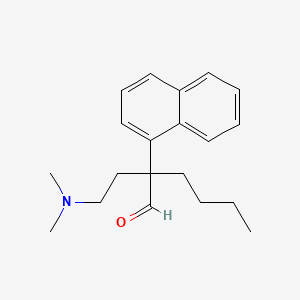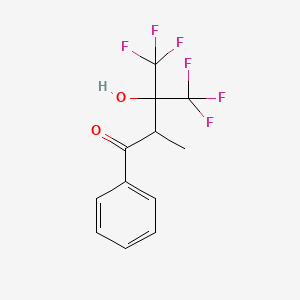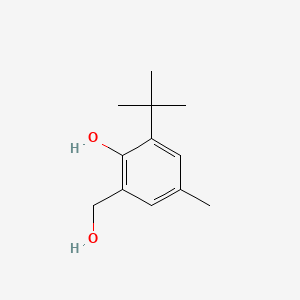
Sulfurobromidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Sulfurobromidic acid can be synthesized through the reaction of sulfur trioxide with hydrogen bromide in liquid sulfur dioxide. The reaction conditions typically involve low temperatures to prevent the decomposition of the product .
Industrial Production Methods: While there is limited information on large-scale industrial production of this compound, the synthesis method involving sulfur trioxide and hydrogen bromide in liquid sulfur dioxide can be adapted for industrial purposes. The key challenge in industrial production is maintaining the stability of the compound during and after synthesis.
Chemical Reactions Analysis
Types of Reactions: Sulfurobromidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce bromine and sulfuric acid.
Reduction: It can be reduced under specific conditions, although detailed reduction pathways are less documented.
Substitution: It can participate in substitution reactions where the bromine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Chlorine and hydrogen peroxide are commonly used oxidizing agents.
Reducing Agents: Specific reducing agents for this compound are less documented but may include common reductants used in inorganic chemistry.
Reaction Conditions: Reactions typically occur at low temperatures to prevent decomposition.
Major Products:
Oxidation Products: Bromine and sulfuric acid.
Substitution Products: Various brominated or sulfonated compounds depending on the substituent introduced.
Scientific Research Applications
Chemistry: It can be used as a reagent in synthetic chemistry for introducing bromine and sulfur-containing functional groups.
Biology: Its derivatives may have applications in biological studies, particularly in understanding sulfur and bromine metabolism.
Medicine: While direct applications in medicine are limited, its derivatives could be explored for pharmaceutical purposes.
Industry: It may be used in the production of brominated and sulfonated compounds, which have various industrial applications.
Mechanism of Action
The mechanism by which sulfurobromidic acid exerts its effects involves its ability to donate bromine and sulfur-containing groups in chemical reactions. The molecular targets and pathways are primarily related to its reactivity with other compounds, leading to the formation of bromine and sulfuric acid. This reactivity is harnessed in various chemical processes to achieve desired transformations.
Comparison with Similar Compounds
Sulfuric Acid (H₂SO₄): A strong acid with similar sulfur-containing properties but lacks the bromine component.
Hydrobromic Acid (HBr): Contains bromine but lacks the sulfur component.
Sulfurous Acid (H₂SO₃): Another sulfur-containing acid but with different oxidation states and reactivity.
Uniqueness: Sulfurobromidic acid is unique due to its combination of bromine and sulfur in a single molecule, offering distinct reactivity patterns compared to other sulfur or bromine-containing acids. This uniqueness makes it valuable in specific chemical syntheses and applications where both bromine and sulfur functionalities are required.
Properties
CAS No. |
25275-22-3 |
|---|---|
Molecular Formula |
BrHO3S |
Molecular Weight |
160.98 g/mol |
IUPAC Name |
sulfurobromidic acid |
InChI |
InChI=1S/BrHO3S/c1-5(2,3)4/h(H,2,3,4) |
InChI Key |
FVIRGMIYFJWRGC-UHFFFAOYSA-N |
Canonical SMILES |
OS(=O)(=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



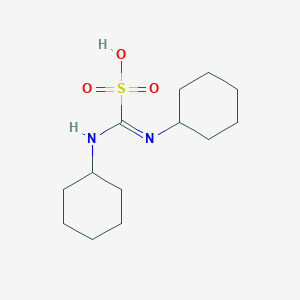
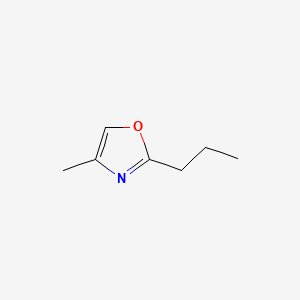
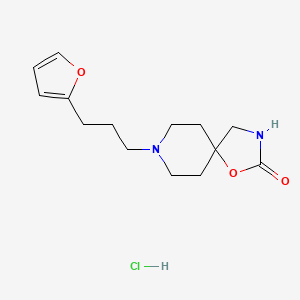
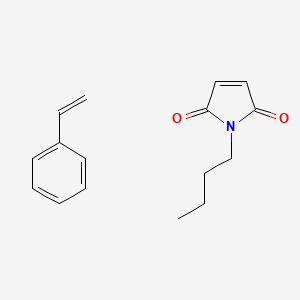
![[2-(3,4-Dichloroanilino)-2-oxoethyl]carbamyl chloride](/img/structure/B14693710.png)
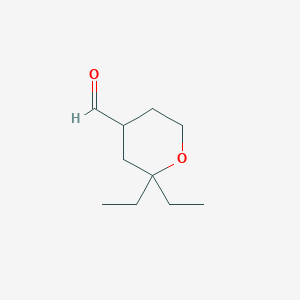
![5-[(e)-(2,3-Dimethylphenyl)diazenyl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B14693715.png)
![2-Phenylthieno[2,3-b]thiophene](/img/structure/B14693724.png)
![3-methylsulfonyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14693725.png)

